molecular formula C20H22FN3O2 B6502327 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide CAS No. 1421513-58-7

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide

Katalognummer B6502327
CAS-Nummer: 1421513-58-7
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: GABRSMVVBSCJHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide, commonly referred to as FOMAB, is an important intermediate compound in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antivirals. FOMAB is used as a precursor in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. In addition, FOMAB is used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan. FOMAB is also used in the synthesis of some antifungal and antiviral drugs, including voriconazole, an antifungal drug, and acyclovir, an antiviral drug.

Wirkmechanismus

The mechanism of action of FOMAB is not fully understood. However, it is believed that FOMAB acts as a proton donor, donating a proton to the substrate, which allows for the formation of a new bond between the substrate and the product. This new bond allows for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FOMAB are not well understood. However, it is known that FOMAB is used in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. In addition, FOMAB is used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan.

Vorteile Und Einschränkungen Für Laborexperimente

FOMAB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, FOMAB is a stable compound, which makes it suitable for use in a variety of experiments. However, FOMAB is also toxic and may cause skin irritation, so it should be handled with care.

Zukünftige Richtungen

Future research on FOMAB could focus on developing more efficient and cost-effective methods for synthesizing it. In addition, further research could be conducted to better understand the biochemical and physiological effects of FOMAB and how it can be used in the synthesis of drugs. Furthermore, research could be conducted to determine how FOMAB can be used in the synthesis of other compounds, such as natural products and peptides. Finally, research could be conducted to investigate the potential applications of FOMAB in other areas, such as drug delivery and drug targeting.

Synthesemethoden

FOMAB is synthesized using a two-step process. In the first step, 3-fluorophenyl isobutylketone is reacted with 2-oxoimidazolidin-1-ylpropionic acid in the presence of a catalyst, such as sodium hydride, to form the intermediate product, 3-fluorophenyl-2-oxoimidazolidin-1-ylpropionic acid. This intermediate is then reacted with 4-methylbenzamide in the presence of a base, such as sodium hydroxide, to form FOMAB.

Wissenschaftliche Forschungsanwendungen

FOMAB has been used in numerous scientific research applications. It has been used in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. FOMAB has also been used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan. In addition, FOMAB has been used in the synthesis of some antifungal and antiviral drugs, including voriconazole, an antifungal drug, and acyclovir, an antiviral drug.

Eigenschaften

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-5-7-16(8-6-14)19(25)23-13-18(24-10-9-22-20(24)26)12-15-3-2-4-17(21)11-15/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABRSMVVBSCJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.